molecular formula C19H24N2O4S B258509 N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

Cat. No. B258509
M. Wt: 376.5 g/mol
InChI Key: ZJNYTEBIOAOLKO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide, also known as MPPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPPG is a potent antagonist of metabotropic glutamate receptors (mGluRs) and has been used extensively to study the role of these receptors in various physiological and pathological processes.

Mechanism of Action

N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide acts as a potent antagonist of mGluRs, which are a class of G protein-coupled receptors that are involved in various physiological and pathological processes. The inhibition of mGluRs by N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide leads to a decrease in the release of glutamate, which is a major excitatory neurotransmitter in the central nervous system. This results in a decrease in neuronal excitability and has been shown to have potential therapeutic applications in various neurological disorders.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is a major excitatory neurotransmitter in the central nervous system. This results in a decrease in neuronal excitability, which has potential therapeutic applications in various neurological disorders. N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide has also been shown to have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide has several advantages for use in laboratory experiments. It is a potent antagonist of mGluRs and has been extensively used to study the role of these receptors in various physiological and pathological processes. However, one limitation of N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide in scientific research. One potential application is in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide has also been shown to have potential applications in the treatment of various inflammatory diseases. Further research is needed to fully understand the potential therapeutic applications of N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide in these and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide and its potential side effects.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide involves the reaction of 4-methoxybenzylamine with 4-isobutylbenzaldehyde in the presence of sodium borohydride to give the corresponding imine. The imine is then reduced using lithium aluminum hydride to yield the desired product, N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide.

Scientific Research Applications

N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide has been extensively used in scientific research to study the role of mGluRs in various physiological and pathological processes. It has been shown to have potential applications in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

Product Name

N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide

InChI

InChI=1S/C19H24N2O4S/c1-14(2)15-5-9-17(10-6-15)21(26(4,23)24)13-19(22)20-16-7-11-18(25-3)12-8-16/h5-12,14H,13H2,1-4H3,(H,20,22)

InChI Key

ZJNYTEBIOAOLKO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C

Origin of Product

United States

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